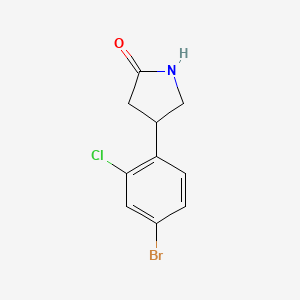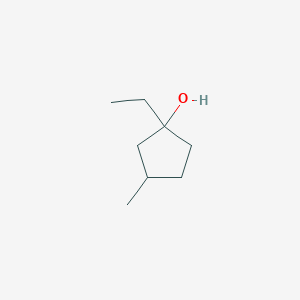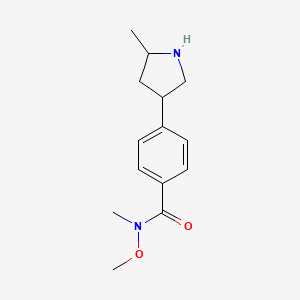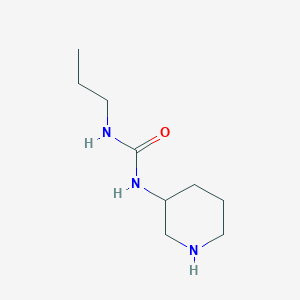
trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” is a synthetic organic compound that belongs to the class of silyl-protected dihydrofuran derivatives. These compounds are often used in organic synthesis due to their stability and reactivity under specific conditions. The presence of tert-butyldimethylsilyl groups provides protection to hydroxyl functionalities, making the compound useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” typically involves the following steps:
Protection of Hydroxyl Groups: The starting material, which contains hydroxyl groups, is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This step results in the formation of silyl-protected intermediates.
Formation of Dihydrofuran Ring: The protected intermediates undergo cyclization under acidic or basic conditions to form the dihydrofuran ring structure.
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the dihydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the dihydrofuran ring or the silyl-protected groups, resulting in the formation of alcohols or other reduced products.
Substitution: The silyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) or acidic conditions can be used to remove silyl groups and introduce other functionalities.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.
Biology
Bioconjugation: The silyl-protected groups can be used to modify biomolecules, aiding in the study of biological processes and the development of bioconjugates.
Medicine
Drug Development: The compound’s stability and reactivity make it a valuable tool in medicinal chemistry for the synthesis of potential drug candidates.
Industry
Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of “trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” depends on its specific application. In synthetic chemistry, its reactivity is primarily due to the presence of silyl-protected hydroxyl groups, which can be selectively deprotected under specific conditions to reveal reactive hydroxyl functionalities. This allows for precise control over chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- trans-4-((tert-Butyldimethylsilyl)oxy)-5-hydroxydihydrofuran-2(3H)-one
- trans-4-hydroxy-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
Uniqueness
The uniqueness of “trans-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one” lies in the presence of two silyl-protected hydroxyl groups, which provide enhanced stability and reactivity compared to similar compounds with only one silyl-protected group. This makes it particularly useful in multi-step synthetic processes where selective deprotection is required.
Properties
Molecular Formula |
C17H36O4Si2 |
|---|---|
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(4R,5S)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-one |
InChI |
InChI=1S/C17H36O4Si2/c1-16(2,3)22(7,8)19-12-14-13(11-15(18)20-14)21-23(9,10)17(4,5)6/h13-14H,11-12H2,1-10H3/t13-,14+/m1/s1 |
InChI Key |
DCFHRVSQGCDCMH-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](CC(=O)O1)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(=O)O1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride](/img/structure/B13190520.png)
![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190527.png)

![tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate](/img/structure/B13190540.png)
![[(4-Bromophenyl)amino]thiourea](/img/structure/B13190568.png)
